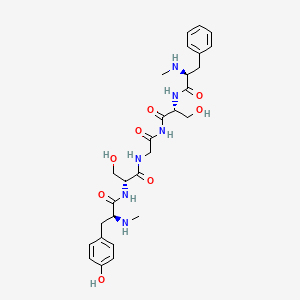
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is a synthetic peptide composed of several amino acids. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this peptide includes modified amino acids such as N-methylated tyrosine and phenylalanine, which can influence its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc/tBu strategy is commonly used, where the Fmoc group protects the amino terminus and the tBu group protects the side chains of amino acids .
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: The next amino acid, protected by Fmoc, is activated using a coupling reagent like HBTU or DIC and added to the growing peptide chain.
Side Chain Deprotection and Cleavage: After the peptide chain is fully assembled, the side chain protecting groups are removed, and the peptide is cleaved from the resin using a mixture of TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The N-methylated residues can enhance the peptide’s stability and binding affinity to its targets. The exact pathways and molecular targets depend on the specific biological context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-ala-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-thr-NH2
- N-Me-Tyr-D-ser-gly-N-Me-phe-D-val-NH2
Uniqueness
D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl- is unique due to its specific sequence and the presence of N-methylated tyrosine and phenylalanine. These modifications can significantly impact the peptide’s biological activity, stability, and resistance to enzymatic degradation compared to similar peptides.
This detailed article provides a comprehensive overview of D-Serinamide, N-methyl-L-tyrosyl-D-serylglycyl-N-methyl-L-phenylalanyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
74604-22-1 |
|---|---|
Formule moléculaire |
C28H38N6O8 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-3-hydroxy-1-[[2-[[(2R)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]-2-(methylamino)-3-phenylpropanamide |
InChI |
InChI=1S/C28H38N6O8/c1-29-20(12-17-6-4-3-5-7-17)27(41)33-23(16-36)28(42)34-24(38)14-31-25(39)22(15-35)32-26(40)21(30-2)13-18-8-10-19(37)11-9-18/h3-11,20-23,29-30,35-37H,12-16H2,1-2H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38,42)/t20-,21-,22+,23+/m0/s1 |
Clé InChI |
XFONSTUJPRIGMJ-MYDTUXCISA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
SMILES isomérique |
CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CO)C(=O)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
SMILES canonique |
CNC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC |
Key on ui other cas no. |
74604-22-1 |
Synonymes |
N-Me-Tyr-D-Ser-Gly-N-Me-Phe-D-Ser-NH2 Wy 42896 Wy 42896, monoacetate Wy-42,896 Wy-42896 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















